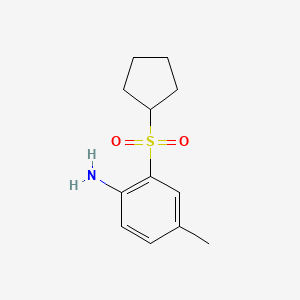
2-Cyclopentanesulfonyl-4-methyl-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentanesulfonyl-4-methyl-phenylamine is an organic compound that belongs to the class of sulfonamides It features a cyclopentane ring attached to a sulfonyl group, which is further connected to a phenylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentanesulfonyl-4-methyl-phenylamine typically involves multiple steps. One common approach starts with the sulfonation of cyclopentane to introduce the sulfonyl group. This is followed by the attachment of the sulfonyl group to a 4-methyl-phenylamine through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and subsequent purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
化学反応の分析
Types of Reactions
2-Cyclopentanesulfonyl-4-methyl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives of the original compound .
科学的研究の応用
2-Cyclopentanesulfonyl-4-methyl-phenylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: The compound can be used in the production of dyes, polymers, and other industrial chemicals
作用機序
The mechanism of action of 2-Cyclopentanesulfonyl-4-methyl-phenylamine involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
類似化合物との比較
Similar Compounds
2-Phenethylamine: A simpler structure with similar biological activity.
4-Methylsulfonylphenylamine: Shares the sulfonyl and phenylamine groups but lacks the cyclopentane ring.
2-(4-Methylsulfonylphenyl)indole: Contains an indole ring instead of a cyclopentane ring, offering different chemical properties
Uniqueness
2-Cyclopentanesulfonyl-4-methyl-phenylamine is unique due to its combination of a cyclopentane ring with a sulfonyl-phenylamine structure.
特性
分子式 |
C12H17NO2S |
|---|---|
分子量 |
239.34 g/mol |
IUPAC名 |
2-cyclopentylsulfonyl-4-methylaniline |
InChI |
InChI=1S/C12H17NO2S/c1-9-6-7-11(13)12(8-9)16(14,15)10-4-2-3-5-10/h6-8,10H,2-5,13H2,1H3 |
InChIキー |
IIBVBCPRWUHKDR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N)S(=O)(=O)C2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















